molecular formula C6H8ClN3 B1295638 Nicotinimidamide hydrochloride CAS No. 7356-60-7

Nicotinimidamide hydrochloride

Cat. No.: B1295638
CAS No.: 7356-60-7
M. Wt: 157.60 g/mol
InChI Key: MKJPBOVLAZADQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group in 5-(trifluoromethyl)nicotinimidamide hydrochloride undergoes nucleophilic substitution under controlled conditions. For example:

  • Reaction with trifluoroacetyl chloride :
    this compound reacts with trifluoroacetyl chloride in the presence of triethylamine (base) to form trifluoromethylated derivatives.
    General equation :

    Nicotinimidamide HCl+CF3COClEt3N5 Trifluoromethyl nicotinimidamide HCl+HCl\text{Nicotinimidamide HCl}+\text{CF}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N}}\text{5 Trifluoromethyl nicotinimidamide HCl}+\text{HCl}
    ParameterValue
    Temperature80–100°C
    SolventDichloromethane
    CatalystTriethylamine
    Yield68–75%

    Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization.

Reaction Mechanism

  • CuAAC/Ring-Cleavage : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms α-acylketenimine intermediates.

  • Michael Addition : Intermediate reacts with NH4_4OAc to form a nucleophilic adduct.

  • Cyclization : Intramolecular attack generates dihydropyridine intermediates.

  • Oxidation : Cu(II) oxidizes intermediates to final nicotinimidamides.

Experimental Setup

ComponentQuantity/Parameter
O-Acetyl oximes0.5 mmol
Terminal ynones0.75 mmol
Sulfonyl azides0.12 mmol
CuI0.05 mmol
NH4_4OAc1.0 mmol
SolventMeCN (3 mL)
Temperature80°C
Time4 hours

This method achieves 85–92% yields for derivatives like 5p (IC50_{50} = 8.6 μM against HepG2 cells) .

Biological Activity and Mechanism

Nicotinimidamide derivatives exhibit cytotoxic effects by interfering with metabolic pathways:
Key Findings :

  • Enzyme Inhibition : The trifluoromethyl group enhances binding to enzyme active sites (e.g., mycobacterial enzymes).

  • Cytotoxicity : Derivatives show dose-dependent activity against hepatoma cells (HepG2) :

DerivativeSubstituentIC50_{50} (μM)
5aH32.4
5pBr8.6
5uNO2_218.9

Thermal stability (TGA: stable up to 200°C) and solubility (DMSO > 50 mg/mL) further support pharmaceutical applications .

Catalytic Functionalization

While not directly studied for this compound, analogous pyridine derivatives utilize DMAP·HCl for acylation :

ROH+R COClDMAP HClR COOR+HCl\text{ROH}+\text{R COCl}\xrightarrow{\text{DMAP HCl}}\text{R COOR}+\text{HCl}

This suggests potential for modifying the amide group in this compound under similar conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinimidamide hydrochloride is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions and be used in various scientific research applications. Its ability to act as a precursor in the synthesis of pharmaceutical drugs and its potential therapeutic effects make it a valuable compound in the field of medicinal chemistry .

Biological Activity

Nicotinimidamide hydrochloride, a derivative of niacinamide (nicotinamide), is gaining attention for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is a water-soluble compound belonging to the vitamin B3 family. It plays a crucial role in various biological processes, including cellular metabolism and DNA repair. The compound is known for its ability to modulate several biochemical pathways, making it a subject of interest in pharmacological research.

This compound exerts its effects through multiple mechanisms:

  • Antioxidant Activity : It enhances the cellular antioxidant defense system, reducing oxidative stress.
  • Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
  • Cellular Metabolism : Nicotinimidamide plays a role in the synthesis of NAD+ (nicotinamide adenine dinucleotide), which is vital for energy metabolism and cellular repair processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A study synthesized several nicotinamides and tested their antimicrobial activity against common bacteria and fungi:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
NC3Pseudomonas aeruginosa0.016 mM
NC5Staphylococcus aureus0.03 mM
NC4Candida albicans<1 mM

The results indicated that NC3 was particularly effective against Pseudomonas aeruginosa, while higher concentrations were necessary for Staphylococcus aureus and Candida albicans .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the efficacy of nicotinamidamide derivatives against drug-resistant pathogens. The findings suggested that these compounds could enhance the effectiveness of existing antibiotics by targeting specific resistance mechanisms .
  • Neuroprotective Effects : Research indicates that nicotinimidamide may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases. It activates autophagy and mitophagy processes, contributing to cell survival under stress conditions .
  • Skin Health Applications : Nicotinamidamide has been studied for its role in skin health, particularly in treating conditions like acne and photoaging. Its anti-inflammatory properties help reduce skin irritation and promote healing .

Properties

CAS No.

7356-60-7

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

[amino(pyridin-3-yl)methylidene]azanium;chloride

InChI

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H

InChI Key

MKJPBOVLAZADQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=N)N.Cl

Canonical SMILES

C1=CC(=CN=C1)C(=[NH2+])N.[Cl-]

Key on ui other cas no.

7356-60-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinimidamide hydrochloride
Reactant of Route 2
Nicotinimidamide hydrochloride
Reactant of Route 3
Nicotinimidamide hydrochloride
Reactant of Route 4
Nicotinimidamide hydrochloride
Reactant of Route 5
Nicotinimidamide hydrochloride
Reactant of Route 6
Nicotinimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.